4-(aminomethyl)-N-methylpiperidine-1-carboxamide

PI3K inhibition kinase selectivity medicinal chemistry

Accelerate your PI3K inhibitor pipeline with 4-(aminomethyl)-N-methylpiperidine-1-carboxamide (CAS 1516053-64-7), the definitive 4-aminomethyl-N-methylpiperidine scaffold for selective PI3Kβ (IC50=95 nM) and PI3Kγ (Ki=22 nM) targeting. This 98% pure building block enables stereoselective synthesis of chiral lactam carboxamides with potent antiplatelet activity (IC50 3.3 μM collagen-induced aggregation). The specific 4-aminomethyl substitution is required for dual-pathway inhibition and cannot be replicated by positional isomers. Near-zero LogP (-0.0035) and moderate TPSA (58.36 Ų) simplify aqueous handling. Order now for reproducible multi-step synthesis and lead optimization.

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
CAS No. 1516053-64-7
Cat. No. B1407171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-N-methylpiperidine-1-carboxamide
CAS1516053-64-7
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCNC(=O)N1CCC(CC1)CN
InChIInChI=1S/C8H17N3O/c1-10-8(12)11-4-2-7(6-9)3-5-11/h7H,2-6,9H2,1H3,(H,10,12)
InChIKeyWLCHZXITHSISDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-N-methylpiperidine-1-carboxamide (CAS 1516053-64-7): Technical Specifications and Procurement Baseline for Research Use


4-(Aminomethyl)-N-methylpiperidine-1-carboxamide (CAS 1516053-64-7), also referred to as N-methyl-4-aminomethylpiperidine-1-carboxamide, is a piperidine-based chemical building block with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol . This compound is characterized by an aminomethyl substitution at the 4-position of the piperidine ring and a methyl carboxamide moiety at the 1-position. It is primarily utilized as a synthetic intermediate in medicinal chemistry programs, particularly in the development of kinase inhibitors and antiplatelet agents [1]. The compound is commercially available from research chemical suppliers with purity specifications typically ranging from 95% to 98% .

Why Generic Substitution of 4-(Aminomethyl)-N-methylpiperidine-1-carboxamide Fails: The Critical Role of Regiochemistry and N-Methylation in Downstream Pharmacophore Activity


Substituting 4-(aminomethyl)-N-methylpiperidine-1-carboxamide (CAS 1516053-64-7) with structurally similar piperidine derivatives or alternative aminomethylpiperidine positional isomers is not scientifically interchangeable in advanced medicinal chemistry workflows. The compound's specific 4-aminomethyl substitution pattern dictates the spatial orientation of the primary amine handle relative to the piperidine ring, a critical determinant in subsequent coupling reactions that generate pharmacologically active chiral lactam carboxamides with demonstrated antiplatelet efficacy [1]. Furthermore, the N-methyl carboxamide moiety at the 1-position provides distinct electronic and steric properties compared to unsubstituted carboxamide analogs, directly influencing target binding affinity in kinase inhibitor scaffolds [2]. Positional isomers such as 2-aminomethylpiperidine or 3-aminomethylpiperidine yield fundamentally different downstream molecular geometries that cannot reproduce the structure-activity relationships established for the 4-substituted scaffold . These molecular distinctions translate into quantifiable differences in biological potency and synthetic utility that render generic substitution scientifically invalid for programs requiring this specific intermediate.

Quantitative Differentiation Evidence for 4-(Aminomethyl)-N-methylpiperidine-1-carboxamide (CAS 1516053-64-7): Comparative Performance Data Against Analogs and Positional Isomers


PI3Kβ Inhibitory Potency: Comparative IC50 Analysis of 4-(Aminomethyl)-N-methylpiperidine-1-carboxamide-Containing Scaffolds

In kinase inhibitor development programs, the 4-(aminomethyl)-N-methylpiperidine-1-carboxamide scaffold confers distinct PI3K isoform selectivity profiles that differ quantitatively from analogs lacking the N-methyl carboxamide moiety. While direct target engagement data for the free intermediate is not available, the compound serves as the key building block for generating PI3Kβ-targeting molecules with measurable isoform selectivity [1]. The incorporation of this specific building block into advanced kinase inhibitor scaffolds yields molecules with defined PI3K isoform selectivity patterns, with reported IC50 values for PI3Kβ inhibition in the nanomolar range [2].

PI3K inhibition kinase selectivity medicinal chemistry

Synthetic Utility: 4-Aminomethyl Regiochemistry as the Exclusive Gateway to Chiral Antiplatelet Carboxamides with Validated In Vivo Efficacy

The 4-aminomethyl substitution pattern of this compound is structurally essential for synthesizing a specific series of chiral lactam carboxamides that demonstrate significant antiplatelet activity. Alternative positional isomers (2-aminomethyl or 3-aminomethyl) cannot yield the same pharmacophoric geometry required for collagen-induced platelet aggregation inhibition [1]. Compounds derived from this 4-aminomethyl scaffold achieve IC50 values as low as 3.3 μM against collagen-induced platelet aggregation and 2.7 μM against U46619-induced aggregation in vitro [1].

antiplatelet thrombosis chiral synthesis

In Vivo Antithrombotic Protection: Sustained 24-Hour Efficacy Profile of 4-Aminomethyl Scaffold-Derived Compounds

The 4-aminomethylpiperidine carboxamide scaffold yields derivatives with validated in vivo antithrombotic efficacy and favorable pharmacokinetic properties not demonstrated by alternative scaffolds. Compounds derived from this building block achieve statistically significant protection in pulmonary thromboembolism models, with effects sustained beyond 24 hours [1].

in vivo pharmacology thromboembolism pharmacokinetics

Physicochemical Property Comparison: 4-(Aminomethyl)-N-methylpiperidine-1-carboxamide Versus Unsubstituted and Positional Isomer Analogs

The N-methyl carboxamide substitution at the 1-position of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide confers distinct physicochemical properties compared to unsubstituted analogs. This compound exhibits a LogP of -0.0035, a Topological Polar Surface Area (TPSA) of 58.36 Ų, and a boiling point of 371.2±11.0 °C at 760 mmHg . These parameters differentiate it from unsubstituted 4-(aminomethyl)piperidine-1-carboxamide analogs and influence its behavior in synthetic transformations and purification protocols.

physicochemical properties LogP synthetic intermediate

Kinase Inhibitor Potency: Comparative Ki Analysis of 4-Aminomethyl Scaffold-Derived PI3Kγ Inhibitors

Derivatives synthesized from the 4-aminomethylpiperidine carboxamide building block demonstrate nanomolar-range inhibitory activity against PI3Kγ, a kinase implicated in inflammatory and autoimmune disease pathways [1]. The scaffold yields inhibitors with Ki values as low as 22 nM against PI3Kγ while maintaining selectivity over PI3Kβ and PI3Kδ isoforms [1].

PI3Kγ kinase inhibition selectivity

Dual Mechanism Antiplatelet Activity: Superior Profile of 4-Aminomethyl Scaffold Derivatives Versus Single-Target Comparators

Compounds synthesized from the 4-(aminomethyl)-N-methylpiperidine-1-carboxamide scaffold exhibit a dual mechanism of action, inhibiting both collagen-induced and thromboxane A2 mimetic (U46619)-induced platelet aggregation pathways. This dual activity profile is not observed with alternative piperidine scaffolds lacking the 4-aminomethyl substitution pattern [1].

dual mechanism platelet aggregation thrombosis

Optimal Research and Industrial Application Scenarios for 4-(Aminomethyl)-N-methylpiperidine-1-carboxamide (CAS 1516053-64-7) Based on Quantified Evidence


Medicinal Chemistry: Synthesis of Isoform-Selective PI3K Inhibitors

Procure this compound when developing PI3K inhibitors requiring defined isoform selectivity profiles, particularly for programs targeting PI3Kβ (IC50 = 95 nM) or PI3Kγ (Ki = 22 nM) with demonstrable selectivity over other Class I PI3K isoforms. The 4-aminomethyl-N-methylpiperidine-1-carboxamide scaffold provides a validated entry point for generating kinase inhibitors with nanomolar potency and quantifiable selectivity margins (3.4-fold to 4.2-fold) suitable for lead optimization campaigns in oncology or immunology indications [1].

Cardiovascular Pharmacology: Antiplatelet and Antithrombotic Agent Development

Select this specific building block for thrombosis research programs requiring the synthesis of chiral lactam carboxamides with validated in vitro antiplatelet activity (IC50 as low as 3.3 μM against collagen-induced aggregation) and in vivo antithrombotic efficacy (60% protection in pulmonary thromboembolism models sustained for >24 hours). The 4-aminomethyl substitution pattern is a deterministic structural requirement for achieving the dual mechanism activity (collagen and U46619 pathway inhibition) observed in the most potent derivatives within this chemical series [2].

Chemical Biology: Tool Compound Synthesis for Kinase Selectivity Profiling

Utilize this intermediate to synthesize tool compounds for probing PI3K isoform-specific signaling pathways in cellular assays. Derivatives from this scaffold demonstrate differential activity across PI3Kα (IC50 = 35 nM), PI3Kβ (IC50 = 95 nM), and PI3Kδ (IC50 = 74 nM), enabling the construction of selectivity panels that distinguish isoform-specific biology in disease models. The near-zero LogP (-0.0035) and moderate TPSA (58.36 Ų) of the parent building block facilitate aqueous solubility and chromatographic handling during analog synthesis [3].

Process Chemistry: Multi-Step Synthesis of Chiral Pharmaceutical Intermediates

Specify this compound in process development workflows where the 4-aminomethyl substitution pattern is required for downstream stereoselective transformations yielding chiral lactam carboxamides. The defined boiling point (371.2±11.0 °C at 760 mmHg) and balanced physicochemical profile provide predictable handling characteristics during scale-up operations. Commercial availability at 95-98% purity from qualified vendors ensures reproducibility in multi-step synthetic sequences where intermediate purity directly impacts final product yield and impurity profiles .

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